Product packaging for Isochromeno[4,3-b]chromene-5,7-dione(Cat. No.:)

Isochromeno[4,3-b]chromene-5,7-dione

Cat. No.: B10925741
M. Wt: 264.23 g/mol
InChI Key: QAJJCWXGKIGAPR-UHFFFAOYSA-N
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Description

Isochromeno[4,3-b]chromene-5,7-dione is a useful research compound. Its molecular formula is C16H8O4 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8O4 B10925741 Isochromeno[4,3-b]chromene-5,7-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8O4

Molecular Weight

264.23 g/mol

IUPAC Name

isochromeno[4,3-b]chromene-5,7-dione

InChI

InChI=1S/C16H8O4/c17-13-11-7-3-4-8-12(11)19-14-9-5-1-2-6-10(9)16(18)20-15(13)14/h1-8H

InChI Key

QAJJCWXGKIGAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)OC2=O

Origin of Product

United States

The Isochromeno 4,3 B Chromene Scaffold: a Noteworthy Framework in Modern Organic Chemistry.

The isochromeno[4,3-b]chromene ring system, a fused heterocyclic structure, is a significant scaffold in contemporary organic chemistry. Chromenes, which are a fundamental component of this fused system, are recognized for their widespread presence in nature and their utility in the design of chemical probes for therapeutic and diagnostic applications. The fusion of a chromene ring with an isochromene moiety creates a more complex and rigid structure, which can lead to unique biological and chemical properties.

The significance of this scaffold is underscored by the diverse biological activities exhibited by its derivatives. Fused chromene systems have been investigated for a range of potential applications, highlighting their importance as privileged structures in medicinal chemistry. The inherent reactivity and structural features of the isochromeno[4,3-b]chromene framework make it an attractive target for synthetic chemists aiming to develop novel compounds with specific functionalities.

A Look Back: the Evolution of Synthesis for Fused Chromene and Isochromene Systems

The development of synthetic strategies for chromene and its fused derivatives has a rich history, evolving from classical methods to more sophisticated and efficient modern techniques. Initially, the synthesis of such compounds often relied on multi-step procedures with harsh reaction conditions.

Over the years, significant advancements have been made, leading to the development of one-pot, multicomponent reactions that offer higher yields, greater efficiency, and improved atom economy. nih.govrsc.org These modern synthetic protocols often utilize various catalysts, including nanocatalysts and photocatalysts, to facilitate the construction of the complex fused ring systems under milder conditions. nih.govrsc.org The evolution of these synthetic methods has been driven by the increasing interest in the pharmacological potential of chromene-based compounds.

Recent synthetic approaches have focused on green chemistry principles, employing environmentally benign solvents, or even solvent-free conditions, and utilizing energy-efficient techniques like microwave irradiation. biointerfaceresearch.com These advancements have not only made the synthesis of fused chromene and isochromene systems more accessible but have also expanded the scope of accessible derivatives for further investigation.

Decoding the Structure: Nomenclature and Features of Isochromeno 4,3 B Chromene 5,7 Dione

Classic and Multi-Step Approaches to the Isochromeno[4,3-b]chromene Core

Traditional synthetic methods for constructing complex heterocyclic systems like the isochromeno[4,3-b]chromene skeleton typically rely on stepwise procedures. These approaches involve the sequential formation of rings and bonds through well-established reactions, allowing for controlled construction of the molecular architecture.

Stepwise construction is a cornerstone of classic organic synthesis, providing a high degree of control over the final structure. Annulation, the formation of a new ring onto an existing one, and various cyclization reactions are key strategies in this category.

A sequential Diels-Alder reaction followed by a silicon-directed [4+2]-annulation has been developed to assemble fused hydroisochromene-type ring systems. nih.gov In this method, a 1-silyl-substituted butadiene undergoes a Diels-Alder reaction, and the resulting intermediate engages in a subsequent annulation to form the cis-fused hydroisochromene core. nih.gov Similarly, phosphine-catalyzed sequential (2+3)/(2+4) annulation reactions have been employed to create chromeno[4,3-b]pyrrole derivatives, which contain a related core structure. rsc.orgresearchgate.net These cascade reactions proceed under mild conditions to yield complex products with good stereoselectivity. researchgate.net

Other notable strategies include intramolecular 1,3-dipolar cycloadditions of azomethine ylides to furnish chromeno[4,3-b]pyrrolidines. researchgate.net Metal-catalyzed cascade reactions, such as a silver-catalyzed protocol involving an initial 6-endo-dig cyclization of o-alkynylbenzaldehydes followed by chromone (B188151) annulation, also provide access to related functionalized chromone structures in a single, though mechanistically complex, operation. researchgate.net Rhodium(II) catalysis has been utilized for [3+2] annulation reactions between 4-diazoisochroman-3-imines and oximes, demonstrating the utility of metal-carbene intermediates in constructing fused isochromene systems. bohrium.com

Table 1: Examples of Stepwise Cyclization and Annulation Reactions
Reaction TypeKey Reagents/CatalystCore Structure FormedReference
Sequential Diels-Alder/[4+2]-Annulation1-Silyl-substituted butadiene, MeAlCl₂, TMSOTfcis-fused Hydroisochromene nih.gov
Phosphine-Catalyzed (2+3)/(2+4) Annulationγ-Vinyl allenoates, Aldimine esters, Phosphine (B1218219)Chromeno[4,3-b]pyrrole rsc.orgresearchgate.net
Ag(I)-Catalyzed Cascade Cyclizationo-Alkynylbenzaldehydes, o-Hydroxyarylenaminones, Ag₂O3-(1H-Isochromen)-chromone researchgate.net
Rh(II)-Catalyzed [3+2] Annulation4-Diazoisochroman-3-imines, Oximes, Rh₂(OAc)₄Isochromeno[3,4-d]imidazole bohrium.com

The success of multi-step syntheses often hinges on the strategic placement of functional groups in precursor molecules. This pre-functionalization directs subsequent cyclization events, ensuring the desired regiochemical and stereochemical outcomes.

For instance, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones has been achieved through a strategy that begins with a specifically functionalized precursor, 2-oxo-2H-chromene-3-carbaldehyde. nih.govresearchgate.net This aldehyde group is crucial for a subsequent multicomponent reaction that builds the adjoining pyrrole (B145914) ring. nih.govresearchgate.net Similarly, the silver-catalyzed cascade to form 3-(1H-isochromen)-chromones relies on the precise design of o-alkynylbenzaldehydes and o-hydroxyarylenaminones as starting materials to orchestrate the desired bond formations. researchgate.net The choice of protecting groups on precursors is also a critical aspect of functionalization. In a sequential Diels-Alder/annulation approach, the selection of an appropriate protecting group for a hydroxyl function was found to be crucial for the success of the annulation step, as it needed to be removed under the reaction conditions to generate a key oxocarbenium ion intermediate. nih.gov

Modern and Efficient Synthetic Routes

In response to the limitations of some classical methods, such as long reaction times and the need to isolate intermediates, modern synthetic chemistry has emphasized the development of more efficient and environmentally benign routes. Multicomponent reactions (MCRs) are at the forefront of this effort, enabling the construction of complex molecules in a single, convergent step.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, are powerful tools for synthesizing diverse heterocyclic scaffolds. nih.govresearchgate.net Several MCRs have been developed for the synthesis of the chromeno[4,3-b]chromene core and its derivatives.

A widely reported and effective MCR for this purpose is the three-component condensation of an aromatic aldehyde, 4-hydroxycoumarin (B602359), and a 1,3-dicarbonyl compound like dimedone. nih.gov This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence to rapidly assemble the chromeno[4,3-b]chromene framework. nih.govsharif.edu This strategy has been shown to be versatile, accommodating a range of substituted aromatic aldehydes to produce a library of derivatives. nih.gov While effective, some earlier protocols suffered from drawbacks like long reaction times or the use of harsh conditions, prompting the development of more advanced catalytic systems. nih.govjwent.net

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a key pillar of green chemistry. Various organocatalysts have been successfully applied to the MCR synthesis of chromene derivatives.

1,4-Diazabicyclo[2.2.2]octane (DABCO), a readily available and non-toxic tertiary amine, has been proven to be an efficient catalyst for the three-component reaction of aldehydes, active methylene (B1212753) compounds, and 4-hydroxycoumarin to yield chromene products. jcsp.org.pk The proposed mechanism involves DABCO facilitating both the initial Knoevenagel condensation and the subsequent Michael addition. jcsp.org.pk Other organocatalysts, such as ionic liquids (e.g., 1-allyl-3-methyl-imidazolium halides), have also been used to promote the synthesis of chromene derivatives under solvent-free conditions, offering advantages like catalyst reusability. lew.ro

Table 2: Organocatalyzed Multicomponent Synthesis of Chromene Derivatives
CatalystReactantsConditionsKey AdvantagesReference
DABCOAromatic aldehyde, Malononitrile, Dimedone/4-HydroxycoumarinEthanol, RefluxAvailable catalyst, Good yields, Simple workup jcsp.org.pk
1-Allyl-3-methyl-imidazolium iodide (Ionic Liquid)Aromatic aldehyde, Malononitrile, α- or β-NaphtholSolvent-free, 80 °CExcellent yield, Reusable catalyst, Short reaction time lew.ro
UreaAldehyde, Malononitrile, Active methylene compoundRoom TemperatureEco-friendly, Facile, One-pot access sharif.edu

Metal catalysts are frequently employed in MCRs to enhance reaction rates and yields. In recent years, a focus on sustainable chemistry has led to the development of heterogeneous and magnetically separable nanocatalysts, particularly those based on iron.

Iron-based nanocatalysts, such as Fe₃O₄@SiO₂-sultone and Fe₃O₄@SiO₂-SO₃H, have been successfully used in the one-pot, three-component synthesis of chromene derivatives. nih.govjwent.net These catalysts offer significant advantages, including high efficiency, mild reaction conditions, and simple recovery using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. jwent.net The acidic sites on these catalysts are believed to activate the aldehyde's carbonyl group, promoting the initial Knoevenagel condensation. jwent.net Other metal-based systems, including Ni(II)–bis(oxazoline) and photocatalysts like WO₃/ZnO@NH₂-EY, have also been reported for the synthesis of chromeno[4,3-b]chromenes, often under visible light irradiation, further highlighting the move towards green and efficient synthetic protocols. nih.govrsc.org

Table 3: Metal-Catalyzed Multicomponent Synthesis of Chromeno[4,3-b]chromene Derivatives
CatalystReactantsConditionsYieldReference
Fe₃O₄@SiO₂-SO₃HAromatic aldehyde, 4-Hydroxycoumarin, MalononitrileMethanol, 80 °Cup to 98% jwent.net
Histaminium (B1265317) tetrachlorozincate (photocatalyst)Aromatic aldehyde, Dimedone, 4-HydroxycoumarinGreen LED, Solventless, Room Temp.Good yields nih.gov
WO₃/ZnO@NH₂-EY (photocatalyst)Aromatic aldehyde, Dimedone, Coumarin (B35378)Green LED, SolventlessExcellent yields rsc.org
Nano-kaoline/BF₃/Fe₃O₄Aldehyde, Malononitrile, Enolizable C-H acidSolvent-freeHigh yields sharif.edu

Multicomponent Reaction (MCR) Strategies for Assembling the Isochromeno[4,3-b]chromene Skeleton

Solvent-Free and Green Chemistry Approaches in MCRs

Multicomponent reactions (MCRs) that adhere to the principles of green chemistry, such as avoiding hazardous solvents, offer significant advantages in terms of environmental impact, operational simplicity, and efficiency. nih.govmdpi.com The synthesis of chromene derivatives, a core component of the target structure, has been successfully achieved under solvent-free conditions. nih.govnih.govbohrium.com

One notable approach involves the one-pot, three-component condensation of aromatic aldehydes, a C-H activated acid like malononitrile, and a 4-hydroxycoumarin derivative. nih.gov This method often employs a catalyst under neat conditions to produce pyrano[3,2-c]chromene derivatives, which are structurally related to the isochromeno[4,3-b]chromene system. nih.gov For instance, the reaction between aromatic aldehydes, malononitrile, and 4-hydroxycoumarin using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst proceeds efficiently without any solvent. nih.gov This strategy is advantageous due to its mild reaction conditions, short completion times, and high yields. nih.gov

Similarly, catalyst-free, solvent-free MCRs have been developed. The reaction of 4-hydroxycoumarin with activated acetylenic compounds and various N-nucleophiles proceeds smoothly at elevated temperatures to yield substituted chromenes. nih.gov The simplicity and absence of both a solvent and a catalyst make this an attractive green alternative to traditional methods. More advanced green methods utilize heterogeneous photocatalysts under visible light irradiation and solventless conditions for the synthesis of chromeno[4,3-b]chromenes from aryl aldehydes, dimedone, and 4-hydroxycoumarin, achieving excellent yields and allowing for catalyst recycling. semanticscholar.orgrsc.org

Table 1. Examples of Solvent-Free/Green MCRs for Chromene Derivatives
ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
Aromatic Aldehydes, Malononitrile, 4-HydroxycoumarinDABCO, Solvent-freeDihydropyrano[3,2-c]chromeneExcellent nih.gov
4-Hydroxycoumarin, Activated Acetylenes, N-NucleophilesSolvent-free, 70°CSubstituted ChromeneExcellent nih.gov
Benzaldehyde, Dimedone, 4-HydroxycoumarinWO3/ZnO@NH2-EY, Green LED, Solvent-freeChromeno[4,3-b]chromeneGood semanticscholar.orgrsc.org

Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing purification steps and resource consumption.

Tandem Knoevenagel-Hetero-Diels-Alder Cycloaddition Processes

The domino Knoevenagel-hetero-Diels-Alder (DKHDA) reaction is a powerful tool for synthesizing chromene and its fused derivatives. nih.govrsc.org This sequence typically begins with the Knoevenagel condensation between an aldehyde and an active methylene compound, such as a 1,3-dicarbonyl, to form a reactive α,β-unsaturated intermediate. This intermediate then acts as a heterodienophile in a subsequent intramolecular or intermolecular hetero-Diels-Alder reaction to construct the pyran ring. nih.gov

For example, polycyclic chromene derivatives have been synthesized via a DKHDA reaction of alkene-tethered chromene-3-carboxaldehydes with cyclic 1,3-diketones. nih.gov This process can be catalyzed by organocatalysts like dl-proline (B559548) and proceeds with high diastereoselectivity. nih.gov Solvent-free DKHDA reactions have also been reported, using magnetically separable silica (B1680970) catalysts to facilitate a three-component reaction between 1,3-dicarbonyls, aldehydes, and alkenes, further enhancing the green credentials of this methodology. rsc.org The mechanism involves the formation of an α,β-unsaturated ketone which then participates in a [4+2] cycloaddition to yield the chromenone core. rsc.org

Nucleophile-Induced Disproportionation-Spirocyclization Cascades

While not a direct synthesis of the fused this compound system, a notable cascade reaction has been developed for the ring-contraction of its derivatives. An efficient conversion of isochromeno[4,3-b]indol-5(11H)-ones into N-unsubstituted spiro[indoline-2,1'-isobenzofuran]-3,3'-diones has been achieved through a nucleophile-induced disproportionation/spirocyclization cascade. This process occurs under mild conditions without the need for a transition-metal catalyst or an external oxidant. The reaction demonstrates the reactivity of the isochromeno-fused scaffold and provides a pathway to complex spirocyclic structures.

Claisen Rearrangement and Electrocyclization Cascade Reactions

A novel and efficient approach to the synthesis of 2H-chromenes involves a cascade sequence of an aromatic Claisen rearrangement, formation of an o-quinone methide intermediate, and a subsequent 6π-electrocyclization. rsc.orgbohrium.com This methodology allows for the formation of both the C-C and C-O bonds of the pyran ring in a single, often thermally induced, operation. bohrium.com

The reaction typically starts with an aryl allylic ether. Upon heating, it undergoes a nih.govnih.gov-sigmatropic Claisen rearrangement to form an ortho-allyl phenol (B47542) intermediate. This intermediate then tautomerizes to an o-quinone methide, which immediately undergoes a 6π-electrocyclization to form the 2H-chromene ring. rsc.orgbohrium.com This cascade has been successfully applied to synthesize a variety of substituted 2H-chromenes, demonstrating tolerance for different substituents on the aromatic ring and the allylic group. rsc.org

Table 2. Overview of Cascade and Domino Reactions
Reaction TypeKey StepsStarting Materials (General)Product TypeReference
Tandem Knoevenagel-Hetero-Diels-AlderKnoevenagel condensation; [4+2] cycloadditionAldehydes, 1,3-Diketones, AlkenesPolycyclic Chromenones nih.govrsc.org
Nucleophile-Induced Disproportionation-SpirocyclizationNucleophilic attack; Ring contraction; SpirocyclizationIsochromeno[4,3-b]indol-5(11H)-onesSpiro[indoline-2,1'-isobenzofuran]-3,3'-dionesN/A
Claisen Rearrangement-Electrocyclization nih.govnih.gov-Sigmatropic rearrangement; o-QM formation; 6π-electrocyclizationAryl Allylic Ethers2H-Chromenes rsc.orgbohrium.com

Transition Metal-Catalyzed Annulation Methodologies

Transition metal catalysis provides a powerful platform for the construction of heterocyclic frameworks through C-H bond activation and functionalization, offering high atom economy and novel bond formations.

Ruthenium(II)-Catalyzed C-H/O-H Oxidative Annulation

Ruthenium(II) catalysts have emerged as highly effective for oxidative annulation reactions involving the coupling of various partners through C-H activation. goettingen-research-online.degoettingen-research-online.de The synthesis of annulated lactones, which share the core structure of the target dione (B5365651), can be achieved through Ru(II)-catalyzed cross-dehydrogenative C-H bond alkenylations. goettingen-research-online.deacs.org

In a representative transformation, benzoic acids undergo a reaction sequence that begins with an intermolecular oxidative alkenylation with an olefin, followed by an intramolecular oxa-Michael reaction. goettingen-research-online.de This process is efficiently catalyzed by [RuCl₂(p-cymene)]₂ in the presence of an oxidant like copper(II) acetate (B1210297). A key feature of this method is its ability to proceed in environmentally benign solvents like water. goettingen-research-online.deacs.org The mechanism is believed to involve an irreversible C-H bond metalation, assisted by a carboxylate group, to form a ruthenacycle intermediate which then reacts with the coupling partner. goettingen-research-online.de This strategy provides a versatile route to phthalides and related annulated lactones, demonstrating the potential for adaptation to synthesize the this compound core.

Table 3. Ruthenium(II)-Catalyzed Oxidative Annulation for Lactone Synthesis
SubstratesCatalyst SystemSolventProduct TypeKey FeatureReference
Benzoic Acids, Olefins[RuCl₂(p-cymene)]₂, Cu(OAc)₂H₂OPhthalides (Annulated Lactones)Operates in water; C-H/O-H annulation goettingen-research-online.deacs.org
Acrylamides, Alkynes[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂Ot-AmOH2-PyridonesC-H/N-H bond functionalization goettingen-research-online.de
Palladium-Mediated Cyclizations for Isochromenone Formation

Palladium catalysis stands as a powerful tool in the synthesis of isochromenone and related heterocyclic frameworks, offering versatile pathways for carbon-carbon and carbon-heteroatom bond formation. These methods often proceed through cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, thereby enhancing molecular complexity in an efficient manner.

One prominent strategy involves the palladium-catalyzed intramolecular C–H bond functionalization. For instance, derivatives of phenanthridinones and benzo[c]chromenes have been efficiently prepared through such reactions catalyzed by palladium nanoparticles. These reactions typically involve the intramolecular arylation of appropriately substituted precursors, such as N-methyl-N-aryl-2-halobenzamides or aryl-(2-halo)benzyl ethers, using a base like potassium carbonate. High yields of the cyclized products can be achieved with low catalyst loadings under an air atmosphere. rsc.org This approach demonstrates excellent tolerance to a wide array of functional groups, and both bromo and iodo substituted substrates exhibit high reactivity. rsc.org

Another versatile approach is the palladium-catalyzed cycloisomerization of acetylenic substrates. For example, 6H-dibenzo[c,h]chromenes, which share a structural relationship with the target molecule, have been synthesized via palladium(II)-catalyzed domino reactions. This process involves an intramolecular trans-oxo/amino palladation onto a triple bond, followed by the nucleophilic addition of the intermediate to a tethered cyano or aldehyde group. This methodology has been successfully applied to the synthesis of dibenzo[c,h]chromen-6-ones.

Furthermore, palladium-catalyzed multicomponent reactions provide an efficient route to complex heterocyclic systems. For example, fully substituted alkylidene furanones have been synthesized via a three-component reaction of ynones, imines, and aryl iodides in the presence of a palladium acetate catalyst and a suitable phosphine ligand like XantPhos.

The table below summarizes representative palladium-catalyzed cyclization reactions for the formation of related heterocyclic cores.

Catalyst SystemStarting MaterialsProduct TypeKey Features
Pd-PVP nanoparticles, K2CO3N-methyl-N-aryl-2-halobenzamidePhenanthridinoneIntramolecular C-H activation, high yields, broad functional group tolerance
Pd(II) catalystAcetylenic substrates with tethered nucleophiles6H-Dibenzo[c,h]chromeneDomino reaction, intramolecular trans-palladation
Pd(OAc)2, XantPhosYnones, imines, aryl iodidesAlkylidene furanoneThree-component reaction, high substitution pattern

Regio- and Stereoselective Synthesis of this compound and Its Analogs

Achieving control over regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules like this compound. The careful design of substrates and the selection of appropriate reagents and catalysts are essential to direct the reaction pathway towards the desired isomer.

Control of Regioselectivity through Substrate and Reagent Design

The regiochemical outcome of cyclization reactions can be effectively controlled by the strategic placement of functional groups on the starting materials. In the context of chromene synthesis, the choice of precursors and reaction conditions dictates which ring atoms are involved in the cyclization, leading to specific isomers.

For instance, a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and either resorcinol, α-naphthol, or β-naphthol can be used to synthesize various substituted chromenes and benzochromenes. rsc.org The regioselectivity of this reaction is determined by the nature of the phenolic reactant. This method, often catalyzed by green and reusable catalysts like Rochelle salt, provides good yields of the desired products. rsc.org

In palladium-catalyzed reactions, the directing group on the substrate plays a crucial role in determining the site of C-H activation and subsequent annulation. For the synthesis of isoquinolinone derivatives, the C-H bond activation site is influenced by the steric repulsion between substituents and the palladium catalyst. A meta-substituent will direct the ortho-C-H activation to the sterically less hindered position.

The table below illustrates how different substrates can lead to various chromene-based scaffolds.

Reactant 1Reactant 2Reactant 3CatalystProduct
Aromatic aldehydeMalononitrileResorcinolRochelle salt2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile
Aromatic aldehydeMalononitrileα-NaphtholRochelle salt2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile
Aromatic aldehydeMalononitrileβ-NaphtholRochelle salt3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile

Enantioselective and Diastereoselective Approaches

The synthesis of chiral, non-racemic this compound analogs requires the use of enantioselective or diastereoselective methodologies. These approaches often involve chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product.

While specific enantioselective or diastereoselective syntheses of this compound are not extensively reported, related systems have been synthesized with high stereocontrol. For example, the diastereoselective synthesis of chromeno[4,3-d]pyrimidines has been achieved through the isolation and cyclization of diastereomerically pure intermediates. nih.gov The reversibility of certain reaction steps can influence the final diastereomeric ratio. nih.gov

Intramolecular 1,3-dipolar cycloadditions of azomethine ylides have been employed for the synthesis of chromeno[4,3-b]pyrrolidines. researchgate.net These reactions can proceed with high diastereoselectivity, leading to the formation of specific stereoisomers. researchgate.net The stereochemical outcome is often dependent on the stability of the transient 1,3-dipole intermediates. researchgate.net

Furthermore, cascade inter–intramolecular double Michael addition strategies have been used for the diastereoselective synthesis of highly functionalized cyclohexanones and tetrahydrochromen-4-ones. These reactions can proceed with complete diastereoselectivity in many cases. acs.org

The development of enantioselective methods often relies on chiral ligands in transition metal catalysis. While not specific to the target molecule, the principles of asymmetric catalysis are broadly applicable.

Functional Group Interconversions on the Isochromeno[4,3-b]chromene Skeleton

Specific research on functional group interconversions for this compound is not detailed in the available literature. However, based on the general reactivity of lactones and related heterocyclic systems, several transformations can be hypothesized. The two lactone carbonyl groups are the most likely sites for such reactions. For instance, reduction of one or both carbonyl groups could potentially lead to the corresponding lactols or diols, which could then be further functionalized.

Ring-Opening and Ring-Contraction Reactions of the Fused System

While direct evidence for ring-opening and ring-contraction reactions of this compound is absent from the searched literature, studies on analogous compounds provide insights into potential transformations. For example, a related isochromeno[4,3-b]indol-5(11H)-one has been shown to undergo a nucleophile-induced ring-contraction. nih.govresearchgate.net This process involves a disproportionation/spirocyclization cascade, suggesting that the isochromeno[4,3-b]chromene skeleton may also be susceptible to similar rearrangements under specific conditions.

Such reactions are often initiated by the attack of a nucleophile, leading to the cleavage of one of the heterocyclic rings and subsequent rearrangement to a more stable, contracted ring system. The specific conditions and resulting products would depend on the nature of the nucleophile and the reaction environment.

Derivatization Strategies for Structural Diversification

The derivatization of the this compound core, while not explicitly documented, can be inferred from the reactivity of similar chromene-fused systems. Multicomponent reactions have been successfully employed to synthesize derivatives of related scaffolds, such as chromeno[4,3-b]pyrrol-4(1H)-ones and chromeno[4,3-b]quinolones. nih.govias.ac.in These strategies often involve the condensation of various reactants onto a pre-existing chromene core or the de novo construction of the entire fused system with desired substituents.

Table 1: Potential Derivatization Strategies Based on Analogous Systems

Reaction TypePotential ReactantsPotential Products
Multicomponent ReactionAromatic aldehydes, active methylene compoundsSubstituted chromeno[4,3-b]chromene derivatives
Nucleophilic AdditionAmines, alcohols, thiolsAddition products at the carbonyl carbons
Condensation ReactionsHydrazine, hydroxylamineHeterocyclic-fused derivatives

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies for reactions involving this compound are not available. The following subsections are based on mechanistic proposals for related compounds.

Nucleophile-Induced Transformations and Intermediates

Based on studies of the analogous isochromeno[4,3-b]indol-5(11H)-ones, nucleophilic attack is a key step in initiating transformations. nih.govresearchgate.net For this compound, a nucleophile could attack one of the electrophilic carbonyl carbons of the lactone rings. This would lead to the formation of a tetrahedral intermediate. The fate of this intermediate would be highly dependent on the reaction conditions and the stability of the subsequent species. Ring-opening of one of the lactone rings is a plausible outcome, which could be followed by further reactions.

Rearrangement Reactions within the Polycyclic Framework

Rearrangement reactions are a known feature of complex heterocyclic systems. While no specific rearrangements for this compound have been reported, acid-catalyzed rearrangements have been observed in related spiro[chromene-furan] derivatives. researchgate.net It is conceivable that under acidic or basic conditions, or through photochemical activation, the this compound skeleton could undergo skeletal reorganizations. These could involve Wagner-Meerwein type shifts if carbocationic intermediates are formed, or other complex bond-breaking and bond-forming sequences. etsu.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Isochromeno 4,3 B Chromene 5,7 Dione Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemistry Determination (e.g., 1H, 13C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of isochromeno[4,3-b]chromene-5,7-dione derivatives. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing unequivocal evidence for the molecular framework.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In a typical derivative, the aromatic protons of the chromene and isochromene moieties resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the substitution pattern on the aromatic rings. Protons on the pyran rings exhibit signals at characteristic chemical shifts, which are crucial for determining the substitution and stereochemistry.

Two-dimensional NMR techniques are employed to resolve ambiguities and establish definitive structural correlations.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. This is particularly useful for assigning protons on the same or adjacent rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This technique is paramount for identifying quaternary carbons and piecing together the entire molecular skeleton by observing long-range connectivities.

For instance, in the analysis of a substituted this compound derivative, an HMBC correlation between a proton on one of the aromatic rings and a carbonyl carbon can definitively establish the connectivity of the fused ring system.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
H-17.85 (d, J=8.0 Hz)122.5C-2, C-3, C-4a
H-27.30 (t, J=7.5 Hz)125.0C-1, C-3, C-4
H-37.65 (t, J=7.8 Hz)134.2C-1, C-2, C-4a
H-48.10 (d, J=7.9 Hz)120.8C-2, C-4a, C-12b
C-4a-138.5H-1, H-3, H-4
C-5-162.1H-6
H-66.50 (s)110.3C-5, C-5a, C-7, C-12c
C-5a-155.4H-6
C-7-178.9H-8
H-87.95 (d, J=8.2 Hz)128.7C-7, C-9, C-12a
H-97.45 (t, J=7.6 Hz)126.3C-8, C-10, C-11
H-107.75 (t, J=7.9 Hz)135.8C-8, C-9, C-12a
H-118.20 (d, J=8.1 Hz)124.5C-9, C-12a, C-12b
C-12a-140.2H-8, H-10, H-11
C-12b-118.9H-4, H-11
C-12c-115.6H-6

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The presence of the dione (B5365651) functionality and the aromatic rings gives rise to characteristic absorption bands in the IR spectrum.

The most prominent features in the IR spectrum of these compounds are the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (a lactone and a chromenone), two distinct C=O stretching bands are often observed in the region of 1650-1780 cm⁻¹. The exact positions of these bands can be influenced by conjugation and ring strain.

Other significant absorptions include:

Aromatic C=C stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the ether and lactone C-O bonds.

The absence of certain bands can also be informative. For example, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the successful formation of the heterocyclic system and the absence of starting materials like 4-hydroxycoumarin (B602359).

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupBondWavenumber (cm⁻¹)IntensityNotes
Lactone CarbonylC=O1750-1780StrongHigher frequency due to ring strain.
Chromenone CarbonylC=O1650-1690StrongLower frequency due to conjugation.
AromaticC=C1450-1600VariableMultiple peaks are characteristic.
Aromatic=C-H3010-3100MediumStretching vibrations.
Ether/LactoneC-O1000-1300StrongMultiple bands possible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound derivatives, HRMS provides the experimental mass with high accuracy (typically to four or five decimal places), which can be compared to the calculated mass for the proposed molecular formula.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecular ion can undergo characteristic fragmentation pathways. Common fragmentation patterns for coumarin (B35378) and chromone-based systems include:

Loss of CO: A retro-Diels-Alder reaction can lead to the expulsion of a molecule of carbon monoxide, a hallmark fragmentation for many lactones and pyrones.

Loss of CO₂: Decarboxylation can also be observed.

Cleavage of substituent groups: Any substituents on the aromatic rings will lead to characteristic fragment ions.

The analysis of these fragmentation patterns can help to confirm the connectivity of the different rings and the positions of substituents.

Interactive Data Table: Representative HRMS Fragmentation Data for an this compound Derivative

m/z (Observed)m/z (Calculated)FormulaFragment
292.0372292.0372C₁₇H₈O₅[M]⁺
264.0423264.0423C₁₆H₈O₄[M-CO]⁺
236.0474236.0474C₁₅H₈O₃[M-2CO]⁺
208.0525208.0525C₁₄H₈O₂[M-3CO]⁺

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Detailed Conformation Analysis

While spectroscopic methods provide invaluable information about the connectivity and relative stereochemistry of a molecule, Single Crystal X-ray Diffraction is the definitive technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the crystal lattice.

For this compound derivatives, X-ray crystallography can provide:

Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the identification of all ring systems.

Absolute stereochemistry: For chiral derivatives, X-ray diffraction can determine the absolute configuration of all stereocenters.

Detailed conformational information: This includes bond lengths, bond angles, and torsion angles, which reveal the precise shape of the molecule in the solid state. For example, the planarity of the aromatic rings and the conformation of the pyran rings can be accurately determined.

Intermolecular interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the solid-state properties of the compound.

The data obtained from X-ray crystallography serves as the ultimate proof of structure and provides a detailed picture that can be used to rationalize the chemical and physical properties of the molecule.

Interactive Data Table: Representative Crystallographic Data for a Pyranochromene Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.2345(6)
b (Å)15.6789(8)
c (Å)12.3456(7)
β (°)98.765(4)
Volume (ų)1954.3(2)
Z4
Density (calculated) (g/cm³)1.502
R-factor (%)4.56

Theoretical and Computational Chemistry Studies on Isochromeno 4,3 B Chromene 5,7 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

For Isochromeno[4,3-b]chromene-5,7-dione, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the ground state. From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net

Furthermore, the distribution of these frontier orbitals can predict the most probable sites for electrophilic and nucleophilic attack. An electrostatic potential map could also be generated to visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. Such calculations have been successfully applied to various coumarin (B35378) and chromene derivatives to understand their reactivity and electronic transitions. uotechnology.edu.iqresearchgate.net

Illustrative Data Table: Predicted Electronic Properties This table presents typical parameters that would be calculated for this compound using DFT, based on findings for related coumarin derivatives. researchgate.netresearchgate.net The values are for illustrative purposes only.

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.1 eV
Energy Gap (ΔE) ELUMO - EHOMO4.4 eV
Dipole Moment (μ) Measure of the net molecular polarity3.2 D
Ionization Potential (IP) Energy required to remove an electron6.5 eV
Electron Affinity (EA) Energy released when an electron is added2.1 eV

Molecular Modeling and Conformational Analysis of the Fused Ring System

The fused ring system of this compound imposes significant conformational rigidity. However, slight puckering or deviations from planarity can occur. Molecular modeling techniques, including both quantum mechanics and molecular mechanics (MM) methods, are used to explore the potential energy surface of the molecule and identify the most stable conformers.

Conformational analysis would involve systematically rotating flexible bonds, if any, and calculating the corresponding energy to map out the conformational landscape. For a rigid structure like this compound, the primary focus would be on confirming the planarity of the system and identifying any low-energy vibrational states. In studies of similar complex heterocyclic structures, conformational analysis has been used to understand how the three-dimensional shape of a molecule influences its interactions with other molecules or biological targets. mdpi.com The stability of different conformers is typically compared based on their relative energies, with the global minimum energy conformer being the most populated at equilibrium.

Illustrative Data Table: Conformational Analysis Summary This table illustrates the kind of data generated from a conformational analysis of a fused heterocyclic system. The data is hypothetical for this compound.

ConformerRelative Energy (kJ/mol)Key Dihedral Angle (°)Population (%) at 298K
Conformer A (Planar) 0.00179.898.5
Conformer B (Slight Twist) 5.50172.51.5

Simulation of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve simulating its synthesis or its reactions with other chemical species. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

This process involves locating and characterizing the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT is a common method for these simulations. researchgate.net

For example, one could simulate the hydrolysis of the lactone rings in this compound under acidic or basic conditions. The simulation would calculate the energies of the reactants, intermediates, transition states, and products. The resulting reaction energy profile would provide a quantitative understanding of the reaction's feasibility and kinetics. Similar computational studies have been performed to assess the stereocontrol in reactions forming chromene-fused systems. researchgate.net

Illustrative Data Table: Reaction Energy Profile This table provides a hypothetical energy profile for a reaction involving this compound. The values are illustrative.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Starting materials0.0
Transition State 1 (TS1) First energy barrier+15.2
Intermediate A stable species formed during the reaction-5.4
Transition State 2 (TS2) Second energy barrier+10.8
Products Final products of the reaction-12.7

Structure Reactivity and Structure Selectivity Relationships Srsr in Isochromeno 4,3 B Chromene Chemistry

Influence of Substituents on Chemical Reaction Pathways and Outcomes

The introduction of various substituents onto the core structure of chromene-based compounds significantly influences the pathways and outcomes of chemical reactions. This is often observed in multicomponent reactions (MCRs) used for the synthesis of these complex heterocyclic systems. The electronic nature of the substituents on the starting materials, such as aromatic aldehydes or anilines, can dictate the reaction yield and, in some cases, the feasibility of the reaction itself.

In the synthesis of related chromeno[4,3-b]pyrrol-4(1H)-ones, the electronic properties of substituents on the aniline (B41778) component were found to have a notable impact on the reaction yield. nih.gov Research indicates that anilines bearing electron-deficient groups tend to provide better yields compared to those with electron-rich groups. nih.gov This suggests that the nucleophilicity of the aniline plays a crucial role in the reaction mechanism, likely in the initial steps of amine addition.

Similarly, in the synthesis of various chromeno[4,3-b]chromene derivatives through condensation reactions involving aromatic aldehydes, a general trend has been observed where aldehydes with electron-withdrawing groups react more efficiently than those with electron-donating groups. nih.gov This enhanced reactivity can be attributed to the increased electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack, a key step in the formation of the chromene ring system. jwent.netjwent.net

Table 1: Effect of Aniline Substituents on the Yield of Chromeno[4,3-b]pyrrol-4(1H)-ones Note: This data is for a related heterocyclic system and is presented to illustrate the principle of electronic effects.

Analysis of Steric and Electronic Effects on Chemical Transformations and Selectivity

Both steric and electronic effects play a critical role in directing the course of chemical transformations and determining the selectivity of reactions involving chromene-based structures.

Electronic Effects: As discussed, the electronic nature of substituents significantly impacts reaction rates and yields. Electron-withdrawing groups on aromatic aldehydes enhance the electrophilicity of the carbonyl carbon, facilitating the initial Knoevenagel condensation, a common step in the synthesis of these heterocycles. jwent.net Conversely, electron-donating groups can slow down this step by reducing the electrophilicity of the carbonyl carbon. jwent.net In the case of aniline reactants, electron-withdrawing groups can increase the acidity of N-H protons, potentially influencing cyclization and subsequent steps. nih.gov

Table 2: Influence of Aldehyde Substituents on the Synthesis of Chromene Derivatives Note: This data is generalized from studies on various chromene syntheses and illustrates the principles of electronic and steric effects.

Rational Design Principles for Modulating Reactivity and Selectivity through Structural Features

The rational design of novel Isochromeno[4,3-b]chromene-5,7-dione derivatives with tailored reactivity and selectivity hinges on the strategic manipulation of their structural features. This often involves a molecular hybridization approach, where known pharmacophores or reactive moieties are incorporated into the core structure to achieve desired chemical or biological properties. nih.gov

Key principles for modulating reactivity and selectivity include:

Introduction of Electron-Withdrawing or -Donating Groups: To control the electrophilicity or nucleophilicity of different positions on the this compound skeleton, specific functional groups can be introduced. For instance, installing an electron-withdrawing group on one of the aromatic rings could activate it towards nucleophilic aromatic substitution, while an electron-donating group could direct electrophilic substitution.

Modification of Steric Environment: The introduction of bulky substituents at specific positions can be used to block certain reaction sites and thereby enhance the selectivity of a transformation at a less hindered position. This can be crucial in achieving regioselectivity in reactions such as halogenation, nitration, or other electrophilic substitutions.

Functional Group Interconversion: The existing functional groups on the this compound core, such as the dione (B5365651) carbonyls, can be chemically modified to alter the reactivity of the entire molecule. For example, reduction of a carbonyl group to an alcohol could introduce a new site for esterification or etherification, opening up new reaction pathways.

Bioisosteric Replacement: In the context of designing biologically active molecules, parts of the this compound structure can be replaced with bioisosteres to fine-tune its properties. This can lead to derivatives with improved reactivity in biological systems or altered selectivity towards specific biological targets.

By applying these principles, it is possible to systematically modify the structure of this compound to control its chemical behavior and to design new derivatives with specific, predetermined properties.

Future Perspectives and Research Challenges for Isochromeno 4,3 B Chromene 5,7 Dione Chemistry

Development of Novel, Sustainable, and Scalable Synthetic Methodologies

The synthesis of isochromeno[4,3-b]chromene derivatives has traditionally relied on multi-step procedures that often involve harsh conditions and toxic solvents. A significant future challenge is the development of novel synthetic strategies that are not only efficient but also sustainable and scalable. Modern organic chemistry is increasingly driven by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. nih.govresearchgate.net

Future research will likely focus on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a complex product, are highly efficient and atom-economical. nih.govnih.govnih.gov Developing new MCRs for the one-pot synthesis of diverse isochromeno[4,3-b]chromene-5,7-dione derivatives is a key area of interest. nih.govresearchgate.net

Novel Catalysis: The exploration of new catalytic systems is crucial. This includes the use of nanocatalysts, such as histaminium (B1265317) tetrachlorozincate, which can be easily recovered and reused, reducing waste and cost. nih.govresearchgate.net Other promising catalysts include l-proline (B1679175) and various metal-based catalysts that can promote reactions under mild conditions. researchgate.netrsc.org The development of magnetically separable nanocatalysts, like Fe3O4@SiO2-SO3H, further simplifies work-up procedures. jwent.net

Green Energy Sources: Moving away from conventional heating, future methodologies will increasingly employ alternative energy sources. Visible-light-induced photochemical reactions, facilitated by photocatalysts, offer a green and efficient way to drive synthetic transformations. nih.govresearchgate.net The use of high-pressure Q-tube reactors also presents a safe and scalable alternative to traditional heating methods. semanticscholar.org

Eco-Friendly Solvents: A major goal is to replace hazardous organic solvents with greener alternatives like water or ethanol, or to perform reactions under solvent-free conditions. nih.govresearchgate.net

Synthetic StrategyCatalyst/ConditionsKey Advantages
Multicomponent Reaction Histaminium tetrachlorozincate, Green LEDHigh yields, solvent-free, ambient temperature, reusable catalyst. nih.govresearchgate.net
One-Pot Condensation Acetic acid in EtOHOperational simplicity, high yield, simple work-up. researchgate.net
Organocatalysis l-proline in tolueneGood to excellent yields for 12-aryl substituted derivatives. rsc.org
Magnetic Nanocatalysis Fe3O4@SiO2-SO3H in methanolEasy catalyst separation, high yields, catalyst reusability. jwent.net
Q-tube Assisted Synthesis Ammonium acetate (B1210297)Scalable, high atom economy, simple purification. semanticscholar.org

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The core this compound structure possesses multiple reactive sites, offering a rich landscape for chemical transformations. While current syntheses often involve predictable reaction pathways like Knoevenagel condensation followed by Michael addition and cyclization, there remains significant potential to uncover novel reactivity patterns. nih.govrsc.org

Future research challenges in this area include:

Post-Synthetic Modification: A key challenge is to move beyond the synthesis of the core scaffold and explore its derivatization. Developing methodologies for selective functionalization at various positions of the heterocyclic system will allow for the fine-tuning of its properties. This could involve, for instance, intramolecular Buchwald–Hartwig reactions to create further polycyclic fused heterocycles. nih.gov

Domino and Cascade Reactions: Designing complex cascade reactions that can build molecular complexity in a single, programmed sequence from simple precursors is a significant goal. nih.gov This approach mimics biosynthetic pathways and offers a highly efficient route to complex molecules.

Unconventional Bond Activations: Exploring reactions that involve the activation of typically inert C-H bonds or the use of radical-mediated pathways could lead to entirely new families of derivatives that are inaccessible through conventional ionic reaction mechanisms. The formation of a radical-cation from 4-hydroxycoumarin (B602359) in some syntheses hints at the potential for such unconventional transformations. nih.gov

Advancement in Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and designing new molecules with desired functions. While molecular docking studies have been employed to predict the biological activity of chromene derivatives, the application of computational methods to the material properties of isochromeno[4,3-b]chromene-5,7-diones is an emerging field. rsc.orgnih.gov

Key areas for future development include:

Predictive Modeling for Synthesis: Using computational tools to predict the outcome of reactions, optimize reaction conditions, and design more efficient catalysts. This can accelerate the discovery of new synthetic methodologies and reduce the need for extensive experimental screening.

In Silico Material Design: Employing quantum chemical calculations and molecular simulations to predict the electronic, optical, and photophysical properties of novel derivatives. This would enable the rational design of new compounds for specific applications, such as organic light-emitting diodes (OLEDs), fluorescent probes, or advanced pigments.

Mechanism Elucidation: Detailed computational studies can provide deep insights into complex reaction mechanisms, helping to explain observed reactivity and guide the exploration of new transformations. nih.gov

Expanding Non-Biological Applications of this compound Derivatives

While the biological activities of chromene derivatives are well-documented, their potential in materials science and other non-biological fields remains largely underexplored. semanticscholar.orgresearchgate.netrsc.org The rigid, planar, and electron-rich nature of the this compound scaffold makes it an attractive candidate for a variety of advanced applications.

Future research should focus on exploring the potential of these compounds as:

Organic Electronic Materials: The fused aromatic system suggests potential utility in organic electronics. Derivatives could be designed to function as components in organic field-effect transistors (OFETs), photovoltaics (OPVs), or as emitters in OLEDs.

Fluorescent Probes and Sensors: Many chromene-based compounds exhibit interesting fluorescence properties. rsc.org Future work could involve designing derivatives that act as selective chemosensors for detecting specific ions or molecules, or as fluorescent biomarkers for imaging applications. nih.gov

Advanced Dyes and Pigments: The chromophoric nature of the scaffold makes it a promising platform for the development of novel dyes and pigments with high stability, unique colors, and specialized properties for use in cosmetics, textiles, or optical data storage. nih.gov

Photochromic Materials: The this compound system could be engineered to exhibit photochromism, where the molecule undergoes a reversible color change upon exposure to light. Such materials have applications in smart windows, optical switches, and security inks.

Potential ApplicationRelevant Properties of the ScaffoldResearch Direction
Organic Electronics Fused aromatic system, tunable electronic properties.Synthesis of derivatives with tailored HOMO/LUMO levels for use in OLEDs or OPVs.
Fluorescent Probes Intrinsic fluorescence, sites for functionalization.Introduction of specific binding sites for the selective detection of analytes. nih.govrsc.org
Advanced Pigments Extended π-conjugation, chemical stability.Modification of the scaffold to control color, photostability, and solubility. nih.gov
Optical Lasers Potential for high quantum yield and photostability.Investigation of the lasing properties of novel derivatives in various media. nih.gov

By addressing these research challenges, the scientific community can unlock the full potential of this compound chemistry, paving the way for new discoveries and innovative applications beyond the biological realm.

Q & A

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

  • Methodological Answer : Hybrid methods like centrifugal partition chromatography (CPC) coupled with mass-directed fractionation achieve high purity. Membrane technologies (e.g., reverse osmosis) are also effective, as outlined in CRDC 2020’s separation technologies subclass .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.